What are the properties of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine?
What are the properties of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine?
An In-depth Technical Guide to 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine: Properties and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine, a key organic compound in the advancement of materials science. Characterized by a C3-symmetric, electron-deficient 1,3,5-triazine core peripherally functionalized with three cyanophenyl units, this molecule serves as a highly versatile building block for a new generation of functional materials. Its exceptional thermal stability, unique electronic properties, and precise geometric structure make it an exemplary candidate for the synthesis of Covalent Organic Frameworks (COFs) and as a core component in Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). This document details its fundamental properties, synthesis methodologies, physicochemical characteristics, and explores its principal applications, offering valuable insights for researchers in materials chemistry and drug development.
Core Molecular Profile
2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine (TCT) is an aromatic heterocyclic compound built upon a triazine scaffold. The defining feature of TCT is its planar, trigonal geometry, with three cyanophenyl arms extending from the central nitrogen-containing ring. This structure is not merely incidental; the 1,3,5-triazine ring is inherently electron-deficient due to the high electronegativity of its nitrogen atoms, while the terminal nitrile (-C≡N) groups on the phenyl rings are strong electron-withdrawing groups. This electronic profile is fundamental to its utility in modern materials.[1]
Caption: Chemical structure of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine.
Table 1: Core Compound Properties
| Property | Value |
|---|---|
| IUPAC Name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trisbenzonitrile |
| CAS Number | 6876-34-2 |
| Molecular Formula | C₂₄H₁₂N₆ |
| Molar Mass | 384.40 g/mol |
| Appearance | Solid (typically powder) |
| Purity | ≥97% required for advanced material synthesis[1] |
Synthesis Methodologies
The synthesis of symmetrically substituted 1,3,5-triazines like TCT is dominated by two primary strategies: the cyclotrimerization of nitriles and the nucleophilic substitution of cyanuric chloride.
Cyclotrimerization of 4-Cyanobenzonitrile
The most direct and atom-economical route to TCT is the acid- or metal-catalyzed cyclotrimerization of 4-cyanobenzonitrile. This method involves the formation of the central triazine ring from three precursor molecules.
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Causality of Experimental Choice: This "bottom-up" approach is favored for its directness in producing symmetric triazines. The choice of catalyst is critical; Lewis acids or specific metal salts like yttrium triflates can be employed to facilitate the reaction under milder conditions than uncatalyzed, high-temperature methods. However, the process can still require harsh conditions (high temperature and pressure) to achieve good yields, particularly as the steric hindrance of the nitrile precursor increases.
Caption: Generalized workflow for the synthesis of TCT via cyclotrimerization.
Substitution from Cyanuric Chloride
An alternative and highly versatile method for creating triazine derivatives involves the sequential nucleophilic substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[2][3] For TCT, this would typically involve a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with a 4-cyanophenylboronic acid or a related organometallic reagent.
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Trustworthiness and Control: This method is exceptionally reliable because the reactivity of the C-Cl bonds on the triazine ring decreases with each substitution.[2] This allows for a high degree of control, making it the preferred method for synthesizing non-symmetrically substituted triazines. For a symmetric molecule like TCT, the reaction is run with an excess of the nucleophile to drive the substitution to completion on all three positions.
Physicochemical Properties
Thermal Stability
The triazine ring is an exceptionally stable aromatic system. TCT exhibits high thermal stability, a critical property for its use in applications that involve high-temperature processing or demand long operational lifetimes, such as in OLEDs. While specific thermogravimetric analysis (TGA) data for TCT is not widely published, related triazine-based covalent organic frameworks show decomposition temperatures well above 400°C under an inert atmosphere, indicating the inherent robustness of the triazine core.[4][5]
Electrochemical Properties
The electron-deficient nature of the TCT core dictates its electronic properties, making it an excellent electron acceptor. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are key parameters for designing electronic materials. While precise values for TCT are application-dependent, data from closely related triazine-based emitters provide authoritative insight into its electronic profile.
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Expertise & Field-Proven Insights: In the design of organic electronic materials, the HOMO level relates to the ability to donate an electron (ionization potential), while the LUMO level relates to the ability to accept an electron (electron affinity). A low-lying LUMO is characteristic of a good electron acceptor. Triazine-based systems consistently demonstrate low LUMO levels, making them ideal for use as electron-transporting or acceptor components in devices.[6][7]
Table 2: Representative Electrochemical Data of a Triazine-based Emitter
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
|---|---|---|---|---|
| OTrPhCz * | -5.83 | -2.88 | 2.95 | [6] |
*OTrPhCz is a derivative where carbazole donors are linked to a triphenyl-triazine core, illustrating the electronic influence of the triazine acceptor.
Photophysical Properties
The photophysical behavior of TCT is characterized by its absorption primarily in the UV region. The extended π-conjugation across the triazine and phenyl rings results in distinct absorption bands.[8] When incorporated into larger molecular systems, such as donor-acceptor molecules for TADF, the charge-transfer character of the excited state can be modulated, leading to tunable emission colors from blue to green.[7][9]
Key Applications in Advanced Materials
Covalent Organic Frameworks (COFs)
TCT is an ideal building block (monomer) for synthesizing Covalent Triazine Frameworks (CTFs), a subclass of COFs.[10] The trigonal symmetry of TCT allows for the formation of highly ordered, porous 2D or 3D networks. The nitrile groups can undergo cyclotrimerization under ionothermal conditions (e.g., using molten ZnCl₂) to form new triazine rings, which link the TCT monomers into an extended, robust framework.[11]
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Self-Validating System: The high crystallinity of the resulting CTF, verifiable by Powder X-ray Diffraction (PXRD), is a direct validation of the successful and orderly polymerization of the TCT monomers. The permanent porosity, confirmed by gas sorption analysis (e.g., N₂ isotherm), demonstrates the material's structural integrity after the removal of solvent.
Caption: Conceptual formation of a porous framework from TCT monomers.
Experimental Protocol: Ionothermal Synthesis of a TCT-based CTF (This protocol is adapted from established procedures for analogous aromatic nitrile precursors.)[11]
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Preparation: In a quartz ampule, thoroughly mix 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine and anhydrous zinc chloride (ZnCl₂). A typical molar ratio of monomer to ZnCl₂ is 1:10.
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Rationale: ZnCl₂ acts as both a high-temperature solvent and a Lewis acid catalyst for the trimerization of the nitrile groups.
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Sealing: Evacuate the ampule to a high vacuum (<10⁻³ torr) and seal it using a high-temperature torch.
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Rationale: The reaction is performed under vacuum to prevent oxidation and other side reactions at high temperatures.
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Reaction: Place the sealed ampule in a programmable tube furnace. Heat to 400°C at a rate of 5°C/min and hold at this temperature for 48 hours.
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Rationale: This temperature provides the thermal energy required for the irreversible cyclotrimerization reaction to proceed to high conversion, forming the stable triazine linkages of the framework.
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Purification: a. After cooling, carefully open the ampule and grind the resulting solid monolith into a fine powder. b. Wash the powder with hot deionized water (~90°C) with vigorous stirring for 12 hours to remove the bulk of the ZnCl₂ salt. c. Replace the water with a 0.1 M HCl solution and wash at 90°C for another 12 hours to remove any remaining zinc salts. d. Sequentially wash the powder with deionized water, dimethylformamide (DMF), and acetone to remove unreacted monomer and organic impurities.
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Drying: Collect the purified powder by filtration and dry in a vacuum oven at 150°C for 12 hours to obtain the final, porous CTF.
Organic Light-Emitting Diodes (OLEDs)
The 1,3,5-triazine core is one of the most powerful and widely used electron-acceptor building blocks for the design of TADF emitters.[7][12] High-efficiency OLEDs require 100% internal quantum efficiency, which is achieved by harvesting both singlet (25%) and triplet (75%) excitons. TADF materials accomplish this through an innovative molecular design.
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Mechanism of Action: A TADF emitter is typically a donor-acceptor (D-A) molecule. The TCT core serves as the acceptor (A). Electron-donating groups (D) (e.g., carbazole, acridine, or phenoxazine derivatives) are attached to it.[9] This architecture spatially separates the HOMO (located on the donor) and the LUMO (located on the triazine acceptor). This separation leads to a very small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states. If ΔEST is small enough to be overcome by thermal energy, triplet excitons can be converted back into emissive singlet excitons through a process called Reverse Intersystem Crossing (RISC), thus enabling delayed fluorescence and approaching 100% exciton utilization.[7]
Caption: Donor-Acceptor architecture of a TADF emitter using a TCT core.
Conclusion
2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine is a cornerstone molecule for contemporary materials chemistry. Its unique combination of C3 symmetry, high thermal stability, and potent electron-accepting character provides a robust and versatile platform for rational material design. Its demonstrated success as a precursor for highly porous Covalent Organic Frameworks and as a central building block for high-efficiency TADF emitters underscores its importance. The continued exploration of this and related triazine structures promises to yield further innovations in gas storage, catalysis, organic electronics, and beyond, making it a subject of enduring interest for researchers and industry professionals.
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